benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
Description
Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate is a synthetic compound featuring a bicyclic 8-azabicyclo[3.2.1]octane (tropane) core substituted at the 3-position with a 1H-imidazol-1-yl heterocycle. The 8-position of the bicyclic system is functionalized with a carbonyl ethyl group linked to a benzyl carbamate moiety. The benzyl carbamate moiety may influence solubility and metabolic stability, making the compound a candidate for further pharmacological optimization.
Properties
IUPAC Name |
benzyl N-[2-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(12-22-20(26)27-13-15-4-2-1-3-5-15)24-16-6-7-17(24)11-18(10-16)23-9-8-21-14-23/h1-5,8-9,14,16-18H,6-7,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPQNHGBMNSUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate typically involves multiple steps, starting with the preparation of the imidazole ring and the bicyclic octane structure. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving an amido-nitrile precursor . The bicyclic octane structure can be introduced via a Diels-Alder reaction, followed by functional group modifications to introduce the carbamate moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include imidazole N-oxides, primary amines, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as hypertension and cancer.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The bicyclic octane structure provides rigidity, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
Key Differences and Implications
Substituent Diversity: The target compound’s imidazole group distinguishes it from triazole ( ) and pyrimido-oxazine (–4 ) derivatives. Imidazole’s nitrogen-rich structure may enhance interactions with metal ions or polar residues in enzyme active sites, contrasting with triazole’s metabolic stability or pyrimido-oxazine’s bulkier, planar aromatic system.
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in , where carbodiimide-mediated coupling (EDC/HOBt) is used to conjugate amines to the tropane core. However, the absence of phenylethyl or triazole substituents suggests divergent starting materials.
Biological Activity :
- ’s triazole derivative targets MOR/CCR5 receptors , while –4’s pyrimido-oxazine compound is a GPR119 agonist . The target’s imidazole group may shift activity toward histamine receptors or cytochrome P450 enzymes, though explicit data is lacking.
Biological Activity
Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate (CAS Number: 2320474-46-0) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including synthesis, structure, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 2320474-46-0 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, related compounds in the class of azabicyclo compounds have shown significant antimicrobial properties, suggesting a possible similar profile for this compound.
Case Study: Antimicrobial Efficacy
A study evaluated several derivatives of azabicyclo compounds for their antimicrobial activity against standard strains such as Xanthomonas axonopodis and Fusarium solani. Compounds with structural similarities to this compound exhibited potent activity, indicating that this compound may also possess similar properties due to its structural features .
The proposed mechanism of action for compounds in this class often involves interaction with specific biological targets, such as enzymes or receptors involved in microbial metabolism or cell wall synthesis. The imidazole ring is known for its role in biological systems, potentially enhancing the compound's interaction with target sites.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the azabicyclo framework can significantly impact antimicrobial efficacy.
Key Findings:
- Substituent Effects: The presence of different substituents on the imidazole or azabicyclo rings can enhance or diminish activity.
- Binding Affinity: Molecular docking studies suggest that specific conformations of the compound improve binding affinity to target proteins involved in microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
